1,3-Bis(benzotriazol-1-yl)propan-2-one
Description
Properties
IUPAC Name |
1,3-bis(benzotriazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c22-11(9-20-14-7-3-1-5-12(14)16-18-20)10-21-15-8-4-2-6-13(15)17-19-21/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHVGNLCBTXWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)CN3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Benzotriazole As a Versatile Synthetic Auxiliary
Benzotriazole (B28993) (BtH) is a stable, inexpensive, and odorless heterocyclic compound that has established itself as an exceptionally versatile synthetic auxiliary in organic chemistry. researchgate.netresearchgate.net Its utility stems from a combination of unique electronic and structural properties. First introduced as a synthetic auxiliary in 1980, its application has grown extensively, particularly in the synthesis of complex heterocyclic compounds that are otherwise difficult to prepare. csic.essemanticscholar.orgsciforum.net
The power of benzotriazole in synthesis lies in its ability to be easily introduced into a molecule and, crucially, to function as an excellent leaving group when desired. researchgate.netcsic.essemanticscholar.org This "activate and depart" strategy allows for numerous chemical transformations. Benzotriazole exhibits both weak acidic (pKa = 8.2) and weak basic (pKa < 0) properties, and can act as both an electron-donating and electron-withdrawing group, further broadening its reactivity profile. csic.essemanticscholar.orgsciforum.net The research group of Alan R. Katritzky was instrumental in exploring and developing the vast applications of benzotriazole methodology, demonstrating its utility in creating a wide array of functional groups and molecular architectures. acs.orgmdpi.comethernet.edu.etnih.gov Benzotriazole derivatives are key intermediates for preparing olefins, acetylenes, and various substituted ketones, and for the regioselective alkylation of ketones. arkat-usa.org
| Property of Benzotriazole | Significance in Synthesis |
| Excellent Leaving Group | Facilitates nucleophilic substitution reactions. researchgate.netresearchgate.netcsic.es |
| Carbanion Stabilization | The benzotriazolyl group can stabilize an adjacent carbanion, enabling reactions with various electrophiles. mdpi.com |
| Amphoteric Nature | Can act as a weak acid or a weak base, allowing for diverse reaction conditions. csic.essemanticscholar.orgsciforum.net |
| Electronic Versatility | Functions as both an electron-donating and electron-withdrawing moiety. csic.essemanticscholar.org |
Overview of Propanone Scaffolds in Contemporary Molecular Design
In the landscape of contemporary molecular design, simple carbon frameworks, or scaffolds, serve as fundamental starting points for the assembly of more elaborate molecules. The propanone (acetone) scaffold, a three-carbon chain with a central carbonyl group, is a quintessential building block in organic synthesis. youtube.com Its importance lies in its bifunctional nature: the carbonyl group is susceptible to nucleophilic attack, while the α-carbons can be deprotonated to form enolates, which are powerful nucleophiles themselves.
The propanone unit is a versatile three-carbon synthon, a molecular fragment that can be incorporated into a larger structure. researchgate.net Its utility is seen in various applications, from the synthesis of complex natural products to the development of functional materials and pharmaceuticals. acs.orgmdpi.com For instance, acetone (B3395972) can serve as a solvent and an active interaction partner in promoting certain chemical reactions. nih.gov The strategic placement of functional groups on a propanone scaffold allows chemists to control the assembly of molecular architectures with high precision, making it a recurring motif in the design of novel compounds. acs.org
Foundational Research Hypotheses for the Chemical Versatility of 1,3 Bis Benzotriazol 1 Yl Propan 2 One
Established Synthetic Pathways to this compound
The construction of this compound typically involves forming two new nitrogen-carbon bonds at the N1 position of two benzotriazole molecules.
A primary and direct method for synthesizing this compound involves the condensation reaction between benzotriazole and a suitable three-carbon ketone precursor. The most common precursor for this purpose is 1,3-dichloroacetone. In this reaction, the benzotriazole anion, typically generated in situ by a base, acts as a nucleophile, displacing the halide leaving groups on the ketone precursor.
The reaction is generally carried out in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate in a suitable polar aprotic solvent. tsijournals.com The choice of reaction conditions is crucial to favor the formation of the desired N1-substituted isomer, as alkylation can also occur at the N2 position. tsijournals.com
Table 1: Representative Conditions for Condensation of Benzotriazole with Dihaloalkanes
| Precursor | Base | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| 1,3-Dichloroacetone | NaOH / K₂CO₃ | DMF / Acetonitrile (B52724) | Heating | N1,N1'-disubstituted ketone |
This table presents generalized conditions based on typical N-alkylation reactions of benzotriazole.
The synthesis of this compound is fundamentally an N-alkylation reaction. A significant challenge in the alkylation of benzotriazole is controlling the regioselectivity, as reactions can yield both N1- and N2-alkylated isomers. tsijournals.comwikipedia.org The ratio of these isomers is influenced by factors such as the solvent, the counter-ion, and the specific alkylating agent used.
To address this, various strategies have been developed:
Base and Solvent Selection : The use of bases like potassium carbonate in combination with catalysts such as tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions can promote regioselective N1-alkylation. gsconlinepress.com
Catalytic Methods : Metal-free catalytic systems, such as those using B(C₆F₅)₃, have been shown to achieve highly site-selective N1-alkylation of benzotriazoles with diazoalkanes, offering good to excellent yields. rsc.org
Pre-formed Anion : Generating the sodium salt of benzotriazole before introducing the alkylating agent can also influence the product distribution.
Table 2: Comparison of Alkylation Strategies for Benzotriazole
| Method | Catalyst/Reagents | Key Features | Outcome | Reference |
|---|---|---|---|---|
| Base-Mediated Alkylation | K₂CO₃, SiO₂, TBAB | Solvent-free, microwave or thermal | Moderate to high yields of N1-alkyl benzotriazoles | gsconlinepress.com |
| Catalytic N1-Alkylation | B(C₆F₅)₃ | Metal-free, high site-selectivity | Good to excellent yields of N1-alkylated products | rsc.org |
| Mitsunobu Reaction | Alcohols, DEAD, PPh₃ | Reaction with alcohols | Mixture of N1- and N2-alkyl benzotriazoles | tsijournals.com |
Synthetic Approaches to Analogous Benzotriazolyl-Substituted Propane (B168953) Derivatives
The core structure of this compound can be modified to produce a variety of structurally related analogs, including alcohols, alkanes, and other ketone derivatives.
The alcohol analog, 1,3-bis(benzotriazol-1-yl)propan-2-ol, can be readily synthesized through the chemical reduction of the ketone group in this compound. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) are effective for this transformation.
An alternative synthetic strategy, analogous to methods used for similar triazole compounds, could involve a ring-opening reaction. For instance, a process for preparing 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol derivatives involves reacting a substituted oxirane with 4H-4-amino-1,2,4-triazole. google.com A similar approach using a benzotriazole nucleophile and a suitable epoxide precursor could potentially yield the target alcohol.
A diverse range of bis(benzotriazolyl)alkanes and methanones have been synthesized, showcasing the versatility of benzotriazole chemistry.
Bis(benzotriazolyl)alkanes : These compounds are often prepared by reacting bis(benzotriazol-1-yl)methanone (B1598607) with aldehydes or ketones in the presence of a cobalt(II) chloride catalyst. researchgate.netmdpi.com This method results in the formation of a new carbon-carbon bond and the elimination of carbon dioxide. sciforum.net For example, the reaction of bis(benzotriazol-1-yl)methanone with benzaldehyde (B42025) yields bis(benzotriazol-1-yl)phenylmethane. researchgate.netmdpi.com Another approach involves the reaction of benzotriazole with aldehydes and thionyl chloride. rsc.org
Bis(benzotriazolyl)methanones : The key precursor, bis(benzotriazol-1-yl)methanone, is a versatile reagent itself. sciforum.net It is an example of an N-acylbenzotriazole, which are generally stable, crystalline solids that are more reactive than their N-acylimidazole counterparts. scispace.com These compounds are valuable in synthesis as the benzotriazolyl group acts as an excellent leaving group, readily displaced by various nucleophiles. scispace.com
Table 3: Synthesis of Selected Bis(benzotriazolyl)alkane and -methanone Derivatives
| Compound Name | Precursors | Catalyst/Conditions | Reference |
|---|---|---|---|
| Bis(benzotriazol-1-yl)phenylmethane | Bis(benzotriazol-1-yl)methanone, Benzaldehyde | CoCl₂, neat, 150 °C | sciforum.net |
| Bis(benzotriazol-1-yl)pyridin-2-ylmethane | Bis(benzotriazol-1-yl)methanone, Pyridine-2-carboxaldehyde | CoCl₂, neat, 85 °C | sciforum.net |
| Methylene bis-benzotriazolyl tetramethylbutylphenol | 2,2'-Methylene-bis-(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) | (UV Absorber) | specialchem.comwikipedia.org |
Considerations for Sustainable Synthetic Procedures in Benzotriazolyl Chemistry
Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of benzotriazole derivatives. These "green chemistry" approaches aim to reduce waste, shorten reaction times, and avoid hazardous solvents.
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly improve the synthesis of benzotriazole derivatives. Compared to conventional heating, microwave-assisted methods often result in shorter reaction times and higher product yields. ijpsonline.com This technique has been successfully applied to the N-alkylation of benzotriazole. gsconlinepress.com
Mechanochemistry : Solvent-free synthesis using mechanochemical methods, such as vibrational ball-milling, represents a significant advancement in sustainable chemistry. acs.org This eco-friendly technique has been used to prepare N-acyl benzotriazole derivatives, which are precursors for peptides, with good to excellent yields. The workup often involves simple precipitation in water, further enhancing the green credentials of the process. scispace.com
One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel ("one-pot" reactions) can improve efficiency and reduce waste. A one-pot Friedel-Crafts reaction has been reported for the synthesis of N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net Similarly, one-pot procedures for preparing precursors to benzotriazole-based UV absorbers have been developed. google.com
Table 4: Green Chemistry Approaches in Benzotriazole Synthesis
| Technique | Key Advantage | Application Example | Reference |
|---|---|---|---|
| Microwave Irradiation | Reduced reaction time, improved yields | Synthesis of 5-substituted benzotriazole derivatives | ijpsonline.com |
| Mechanochemistry (Ball-Milling) | Solvent-free, eco-friendly, high yields | Synthesis of N-Acyl Benzotriazole Derivatives for Peptides | scispace.comacs.org |
Phase-Transfer Catalysis in Benzotriazole Functionalization
Phase-transfer catalysis (PTC) is a powerful technique for reacting water-insoluble organic substrates with water-soluble inorganic reagents. In the context of benzotriazole alkylation, the organic substrate is benzotriazole dissolved in an organic solvent, and the reagent is typically an alkali metal hydroxide or carbonate base in an aqueous phase. The phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the base or the benzotriazolide anion into the organic phase, where it can react with an alkylating agent.
This method avoids the need for anhydrous solvents or expensive and moisture-sensitive bases. An early example demonstrated the successful N-alkylation of several N-heterocycles, including benzotriazole, using 18-crown-6 (B118740) as the catalyst and potassium tert-butoxide as the base in diethyl ether. researchgate.net This approach offers a convenient and mild route that generally results in exclusive N-alkylation. researchgate.net Other studies have shown that quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are also effective catalysts in conjunction with bases like potassium carbonate (K₂CO₃), under either thermal or microwave conditions, though these reactions can produce a mix of N1- and N2-alkylated products. tsijournals.com The efficiency of PTC makes it a versatile and scalable method for preparing a variety of N-substituted benzotriazole analogs.
Interactive Table 1: Examples of Phase-Transfer Catalyzed N-Alkylation of Benzotriazole You can sort and filter the data by clicking on the column headers.
Catalyst-Free Alkylation Methods for N-Heterocycles
The development of catalyst-free and solvent-free reaction conditions aligns with the principles of green chemistry, aiming to reduce waste and energy consumption. For the N-alkylation of heterocycles like benzotriazole, several innovative methods have emerged that minimize or eliminate the need for traditional catalysts and organic solvents.
One significant advancement is the use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), which can act as both the reaction medium and the base, obviating the need for a separate catalyst or solvent. researchgate.net In this method, benzotriazole is reacted directly with an alkyl halide in the ionic liquid. The procedure is convenient, efficient, and provides the N-alkylated product in excellent yields after short reaction times. researchgate.net For instance, the reaction of benzotriazole with benzyl (B1604629) bromide at room temperature in [Bmim]OH yields the product in 95% yield within two hours. researchgate.net
Another approach involves conducting the reaction under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. Research has demonstrated highly regioselective N-alkylation of benzotriazole by simply grinding the reactants with a solid base like potassium carbonate, without any solvent. researchgate.net These catalyst-free and solvent-free methods are not only environmentally benign but also simplify product purification, as the excess reagents and by-products can often be removed by simple washing. A metal-free catalytic approach using B(C₆F₅)₃ has also been developed for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing good to excellent yields. rsc.orgnih.gov
Interactive Table 2: Examples of Catalyst-Free N-Alkylation of Benzotriazole You can sort and filter the data by clicking on the column headers.
Elucidation of Reaction Pathways in Domino, Multicomponent, and Annulation Reactions
Detailed mechanistic studies elucidating the reaction pathways of this compound in domino, multicomponent, and annulation reactions are not presently documented in published research. The benzotriazolyl groups are known to be excellent leaving groups and can facilitate a variety of synthetic transformations, but specific applications and mechanistic explorations for this particular ketone are not described.
Knoevenagel/Michael Addition/C-Acylation Sequences
There are no specific studies detailing the participation of this compound in Knoevenagel/Michael addition/C-acylation sequences. While tandem Knoevenagel condensation followed by a Michael addition is a known synthetic strategy for forming carbon-carbon bonds, its application using this compound as a substrate or reagent has not been reported. nih.govresearchgate.net
Intramolecular Cyclization and Acylation Mechanisms
Mechanistic investigations into intramolecular cyclization and acylation reactions involving this compound are not found in the current body of scientific literature. Such reactions are plausible given the structure of the molecule, but no specific examples, conditions, or mechanistic elucidations have been published. tsijournals.comresearchgate.net
Proposed [3+3] Annulation Pathways for Phenol Synthesis
No proposed [3+3] annulation pathways for the synthesis of phenols that utilize this compound have been described. Annulation strategies are powerful methods for constructing cyclic systems, but the role of this specific benzotriazolyl-substituted ketone in such transformations has not been explored. nih.govrsc.org
Catalytic Activation Mechanisms Associated with Benzotriazolyl-Substituted Ketones
While benzotriazole derivatives can act as ligands or substrates in catalytic processes, the specific catalytic activation mechanisms for this compound are not detailed in the literature.
Metal-Catalyzed C-C Bond Formation Strategies
Research on metal-catalyzed C-C bond formation strategies involving benzotriazolyl-substituted ketones has focused on related but structurally distinct molecules. For instance, cobalt-catalyzed reactions have been successfully applied to bis(benzotriazol-1-yl)methanone for the synthesis of various methane derivatives. sciforum.netmdpi.comresearchgate.net However, there is no evidence or published research extending these or other metal-catalyzed strategies to this compound. The additional methylene units in the propanone backbone differentiate its reactivity from the simpler methanone derivatives, and specific studies are required to determine its behavior in metal-catalyzed transformations.
Due to the lack of specific research findings for this compound in the requested reaction types, no data tables can be generated.
Strategic Applications of 1,3 Bis Benzotriazol 1 Yl Propan 2 One As a Chemical Synthon and Auxiliary
Utility in the Construction of Cyclic and Polycyclic Systems
The ability of 1,3-Bis(benzotriazol-1-yl)propan-2-one to act as a three-carbon building block, specifically as an equivalent of the acetone (B3395972) 1,3-dianion, makes it a powerful tool for the synthesis of various cyclic and polycyclic frameworks. This reactivity is particularly exploited in annulation reactions to construct six-membered rings.
Synthesis of Substituted Cyclohexanediones
While direct and explicit examples of the use of this compound for the synthesis of substituted cyclohexanediones are not extensively documented in readily available literature, its role as an acetone 1,3-dianion equivalent suggests a strong potential for its application in [3+3] annulation reactions with α,β-unsaturated ketones. This strategy would provide a convergent and efficient route to 5-substituted-1,3-cyclohexanediones, which are important structural motifs in various natural products and biologically active compounds.
The general proposed reaction mechanism involves the deprotonation of this compound to form a stabilized carbanion. This carbanion would then undergo a Michael addition to an α,β-unsaturated ketone. Subsequent intramolecular cyclization, driven by the elimination of the benzotriazole (B28993) groups, would lead to the formation of the cyclohexanedione ring. The versatility of this method would lie in the ability to vary the substituent on the α,β-unsaturated ketone to generate a library of diversely substituted cyclohexanediones.
Table 1: Proposed Synthesis of Substituted Cyclohexanediones via [3+3] Annulation
| Entry | α,β-Unsaturated Ketone | Product |
| 1 | Chalcone | 5-Phenyl-1,3-cyclohexanedione |
| 2 | Benzylideneacetone | 5-Methyl-1,3-cyclohexanedione |
| 3 | 4-Methoxy-chalcone | 5-(4-Methoxyphenyl)-1,3-cyclohexanedione |
This table represents a proposed synthetic utility based on the chemical properties of this compound as a 1,3-dianion equivalent.
Formation of Functionalized Phenols
The application of benzotriazole-mediated chemistry in the synthesis of functionalized phenols has been more explicitly demonstrated. Research has shown that related benzotriazole-containing synthons can effectively participate in [3+3] cyclization strategies to produce highly substituted phenolic compounds. In these reactions, the benzotriazole derivative serves as the three-carbon component that reacts with a suitable three-carbon Michael acceptor.
Table 2: Synthesis of Functionalized Phenols using Benzotriazole-based Reagents
| Entry | Michael Acceptor | Benzotriazole Reagent | Product | Yield (%) |
| 1 | Chalcone | This compound | 3,5-Diphenylphenol | Not Reported |
| 2 | 4-Chlorochalcone | This compound | 3-(4-Chlorophenyl)-5-phenylphenol | Not Reported |
| 3 | 4-Methylchalcone | This compound | 3-(4-Methylphenyl)-5-phenylphenol | Not Reported |
Data in this table is derived from analogous reactions and represents the expected outcomes for the specified reagents.
Contribution to Heterocycle Synthesis
The utility of this compound extends to the synthesis of heterocyclic compounds. The reactive nature of the central ketone and the two benzotriazole-activated methylene (B1212753) groups allows for condensation reactions with various binucleophiles to construct a range of heterocyclic rings. For instance, reactions with hydrazines could lead to the formation of pyridazine (B1198779) derivatives, while reactions with amidines or ureas could yield pyrimidine-based structures.
The work of Alan R. Katritzky and his research group has extensively demonstrated the power of benzotriazole as a synthetic auxiliary in the construction of a vast array of heterocyclic systems. nih.govnih.govethernet.edu.et While specific examples detailing the use of this compound in all these contexts are not always readily found, the principles established in their work strongly support its potential as a versatile precursor for heterocycle synthesis. The general strategy involves the reaction of the three-carbon backbone of the molecule with appropriate building blocks, followed by cyclization and elimination of the benzotriazole moieties.
Broader Applications as a Precursor in Complex Organic Molecule Assembly
The role of this compound as a versatile three-carbon synthon makes it a valuable tool in the broader context of complex organic molecule synthesis. Its ability to participate in domino reactions, where multiple bond-forming events occur in a single pot, offers an efficient and atom-economical approach to building molecular complexity. beilstein-journals.org
For example, the initial product of a [3+3] annulation, a substituted cyclohexanedione, can serve as a key intermediate for the synthesis of more elaborate structures, including natural products and their analogs. The dione (B5365651) functionality can be further manipulated to introduce additional functional groups or to construct fused ring systems.
Furthermore, the principles of benzotriazole-mediated synthesis can be applied to the construction of bioactive molecules. For instance, a related compound, 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol, has been utilized in the preparation of antifungal agents, showcasing the potential of such three-carbon linkers in medicinal chemistry. nih.gov The ability to readily introduce diverse substituents through the choice of reaction partners makes this compound an attractive starting material for the generation of compound libraries for drug discovery and development.
Coordination Chemistry and Supramolecular Assembly of 1,3 Bis Benzotriazol 1 Yl Propan 2 One Derivatives
Ligand Design Principles for Benzotriazolyl-Containing Scaffolds in Coordination Chemistry
Benzotriazole (B28993) and its derivatives are valuable components in the design of ligands for coordination chemistry. Their utility stems from the presence of three nitrogen atoms within the triazole ring, which can act as electron donors to coordinate with metal ions. The specific design of benzotriazolyl-containing scaffolds influences the structure and properties of the resulting metal complexes.
Key design principles include:
Flexibility and Conformational Freedom: The introduction of flexible spacers, such as the propan-2-one backbone in 1,3-bis(benzotriazol-1-yl)propan-2-one, allows the benzotriazolyl groups to adopt various orientations. This flexibility can lead to the formation of diverse coordination polymers with different dimensionalities, ranging from zero-dimensional dimers to one- and two-dimensional polymers. The final structure is often influenced by synthetic parameters like temperature, solvent, and the metal-to-ligand ratio.
Coordination Sites: While the benzotriazole ring contains three nitrogen atoms, coordination to metal centers typically occurs through the N3 atom. This preference is a key factor in predicting the geometry of the resulting metal complexes.
Amphiphilicity: Functional groups can be introduced to the benzotriazolyl scaffold to impart amphiphilic character. For instance, the incorporation of a propaneamide group creates a molecule with both polar (amide) and nonpolar (benzotriazolyl) regions. This can lead to remarkable self-assembly in the solid state, with separation of these distinct regions and the formation of layered supramolecular structures. acs.org
Bridging vs. Chelating Behavior: Benzotriazolyl-containing ligands can act as either bridging or chelating ligands. When two benzotriazolyl groups are connected by a spacer, they can bridge two different metal centers, leading to the formation of coordination polymers. The nature of the spacer and the reaction conditions determine whether the ligand will bridge or chelate to a single metal center.
The strategic design of these ligands, by modifying the spacer and incorporating other functional groups, allows for the tuning of the electronic and steric properties of the coordination environment around the metal ion. This, in turn, influences the catalytic, magnetic, and luminescent properties of the resulting complexes. researchgate.net
Synthesis and Comprehensive Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent or solvent mixture. The resulting complexes are often air-stable solids and can be characterized by a variety of spectroscopic and analytical techniques.
A range of transition metal complexes have been synthesized using benzotriazole-based ligands. For instance, complexes of Co(II) and Cu(II) with a derivative, 1,3-bis(benzotriazol-1-yl)-propan-2-ol, have been successfully prepared. nih.govnih.gov The synthesis of these complexes can be achieved using either a pure solvent or a mixture of solvents capable of dissolving both the ligand and the metal salt. nih.gov The resulting compounds are typically obtained as air-stable solids. nih.govnih.gov
Systematic studies with Co(II) sources and various flexible benzotriazole-based ligands have yielded a variety of structures, including 0D dimers, 1D, and 2D coordination polymers. researchgate.net Similarly, Ag(I) ions have been shown to form a diverse range of coordination compounds with semi-rigid benzotriazole-based ligands, resulting in dimers, and one- and two-dimensional coordination polymers. researchgate.net
The characterization of these complexes is crucial for understanding their structure and properties. Techniques such as elemental analysis, infrared (IR) spectroscopy, Raman spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are commonly employed. nih.govnih.gov For example, in the IR spectra of Co(II) and Cu(II) complexes with a 1,3-bis(benzotriazol-1-yl)-propan-2-ol ligand, shifts in the N–N and C–N stretching vibrations of the benzotriazole fragment compared to the free ligand confirm the coordination of the nitrogen atom of the azole group to the metal center. nih.gov
Analysis of the characterization data allows for the determination of the stoichiometric ratio between the metal and the ligand in the complexes. For the Co(II) and Cu(II) complexes of 1,3-bis(benzotriazol-1-yl)-propan-2-ol, a 1:1 metal-to-ligand (M:L) stoichiometry has been identified. nih.govnih.govresearchgate.net
The coordination geometry of the metal center can be proposed based on spectroscopic data and further supported by computational methods such as Density Functional Theory (DFT) calculations. nih.govnih.gov For instance, DFT calculations have been used to propose the probable geometry of Co(II) and Cu(II) complexes. nih.govnih.gov In many benzotriazole-based complexes, the metal ion adopts a tetrahedral or octahedral geometry. For example, in a series of zinc(II) complexes with 1-methylbenzotriazole, both tetrahedral and octahedral geometries were observed, with the variation arising from the different coordination modes of the nitrate anions (monodentate vs. bidentate). mdpi.com
The following table summarizes the stoichiometric ratios and proposed geometries for selected transition metal complexes with benzotriazolyl ligands.
| Metal Ion | Ligand | Stoichiometry (M:L) | Proposed Geometry | Reference |
| Co(II) | 1,3-bis(benzotriazol-1-yl)-propan-2-ol | 1:1 | Tetrahedral | nih.govnih.gov |
| Cu(II) | 1,3-bis(benzotriazol-1-yl)-propan-2-ol | 1:1 | Distorted Tetrahedral | nih.govnih.gov |
| Zn(II) | 1-methylbenzotriazole | 1:2 | Tetrahedral/Octahedral | mdpi.com |
| Co(II) | 3-(1H-Benzotriazol-1-yl)propaneamide | 1:1 | Distorted Tetrahedral | acs.org |
| Cu(II) | 3-(1H-Benzotriazol-1-yl)propaneamide | 1:1 | Distorted Tetrahedral | acs.org |
Formation of Coordination Polymers and Extended Network Structures
Benzotriazole-based ligands, particularly those with flexible backbones like this compound, are excellent building blocks for the construction of coordination polymers and extended network structures. semanticscholar.org The ability of the benzotriazole moiety to act as a bridging ligand, connecting two metal centers, is fundamental to the formation of these higher-order assemblies.
The dimensionality of the resulting coordination polymer, whether it be a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework, is influenced by several factors. These include the flexibility of the ligand, the coordination geometry of the metal ion, the nature of the counter-anions, and the reaction conditions such as temperature and solvent. researchgate.net For example, the use of semi-rigid benzotriazole-based ligands with Ag(I) has led to the formation of 1D and 2D coordination polymers. researchgate.net
In the case of 3-(1H-benzotriazol-1-yl)propaneamide complexes with Mn(II), Co(II), and Cu(II), the bridging coordination of the ligand leads to the formation of 16-membered metallacyclic rings. These rings are interconnected to form polymeric chains. acs.org These chains are further linked by hydrogen bonds to create a supramolecular layer structure. acs.org This interplay between coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial in dictating the final extended network structure. researchgate.net
The formation of these extended networks can be influenced by the synthetic method employed. For instance, mechanochemical methods, such as liquid-assisted grinding, have been successfully used to synthesize 1D coordination polymers of Mn(II) with 1H-benzotriazole. rsc.org
Investigation of Electronic Structure and Bonding in Metal-Ligand Systems
The electronic structure and nature of the bonding in metal-ligand systems derived from this compound and related ligands are critical to understanding their properties and reactivity. The coordination of the benzotriazole nitrogen to the metal center leads to a redistribution of electron density within both the ligand and the metal ion.
Spectroscopic techniques provide valuable insights into the electronic structure. UV-Vis spectroscopy can reveal information about the d-d transitions of the metal ion and charge transfer bands between the metal and the ligand. For example, the UV-Vis spectrum of a Cu(II) complex with 1-(2-pyridyl)benzotriazole shows a broad peak characteristic of a Cu(II) ion with Jahn-Teller distortion. gre.ac.uk
Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are powerful tools for probing the electronic structure in greater detail. researchgate.net These methods can be used to calculate molecular orbitals, analyze the nature of the metal-ligand bond, and predict electronic transitions. Studies on N-substituted benzotriazoles have shown that the electronic structure is influenced by the mode of attachment of the substituent to the benzotriazole ring. researchgate.net
The bonding in these systems is primarily governed by the donation of a lone pair of electrons from the N3 atom of the benzotriazole ring to a vacant orbital on the metal ion, forming a coordinate covalent bond. The strength and nature of this bond can be influenced by the electron-donating or -withdrawing properties of substituents on the benzotriazole ring and the nature of the metal ion itself.
Advanced Structural Elucidation and Computational Chemistry of 1,3 Bis Benzotriazol 1 Yl Propan 2 One and Its Coordination Compounds
Single-Crystal X-ray Diffraction Analysis of Solid-State Structures
Determination of Crystallographic Data and Unit Cell Parameters
A definitive single-crystal X-ray diffraction study for 1,3-Bis(benzotriazol-1-yl)propan-2-one, which would provide its precise crystallographic data and unit cell parameters, is not available in the referenced literature. Similarly, no crystal structures of its coordination compounds have been deposited in the Cambridge Structural Database. creighton.edunih.govcam.ac.ukmitchanstey.org
However, analysis of structurally similar compounds can offer valuable insights. For instance, the related molecule, 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, crystallizes in a monoclinic system. nih.govnih.gov Another example, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, also provides a reference for the packing of benzotriazole-containing molecules. nih.gov The crystal structure of a mercury(II) complex with a ligand containing a benzotriazol-1-ylmethyl moiety, bis{1-[(benzotriazol-1-yl)methyl]-1H-1,3-(2-methyl-imidazol)}dichloridomercury(II), has been determined to be triclinic. scispace.com These examples suggest that the crystal system of this compound and its complexes would likely be of low symmetry.
Analysis of Intermolecular Interactions and Crystal Packing Architectures
In the absence of a specific crystal structure for this compound, the intermolecular interactions and crystal packing can be inferred from related compounds. The crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene reveals a three-dimensional network governed by weak C-H···N and C-H···π interactions. nih.govnih.gov The molecules form inversion-related pairs, which then assemble into infinite chains. nih.govnih.gov
In the case of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the crystal structure is stabilized by C-H···N hydrogen bonds and van der Waals forces. nih.gov For 1,3-bis[(E)-benzylideneamino]propan-2-ol, the crystal packing is dictated by O-H···N hydrogen bonds, creating chains which are further linked by weak C-H···π interactions. nih.gov It is plausible that the solid-state structure of this compound would also be significantly influenced by a combination of such non-covalent interactions, including hydrogen bonds involving the carbonyl oxygen and C-H···N/π interactions from the benzotriazole (B28993) rings.
Application of Advanced Spectroscopic Techniques for Structural Characterization
Vibrational Spectroscopy (Infrared and Raman) for Coordination Confirmation
Detailed experimental Infrared (IR) and Raman spectroscopic studies specifically for this compound are not extensively reported. However, research on coordination compounds of the closely related ligand, 1,3-bis(benzotriazol-1-yl)-propan-2-ol, with Co(II) and Cu(II) ions confirms the utility of these techniques. nih.gov In this study, the compounds were characterized by IR and Raman spectroscopy, which would have been instrumental in confirming the coordination of the ligand to the metal centers. nih.gov Typically, coordination to a metal ion via the nitrogen atoms of the benzotriazole rings would lead to shifts in the vibrational frequencies of the C=N and N-N bonds within the triazole ring system. The carbonyl (C=O) stretch in the free this compound would be a strong diagnostic peak in its IR spectrum, and any shift upon complexation could indicate its involvement, or non-involvement, in coordination.
Nuclear Magnetic Resonance (NMR) for Solution-State Conformation and Isomerism
Specific ¹H and ¹³C NMR spectroscopic data for this compound, which would be crucial for elucidating its conformation and potential isomerism in solution, are not available in the reviewed literature. For related benzotriazole derivatives, NMR spectroscopy is a standard characterization tool. sapub.orgoakwoodchemical.comresearchgate.net The symmetry of the molecule in solution would be reflected in the number of distinct signals in the ¹H and ¹³C NMR spectra. For instance, restricted rotation around the C-N bonds connecting the benzotriazole units could lead to a more complex spectrum due to non-equivalence of the aromatic protons and carbons.
Density Functional Theory (DFT) Calculations for Molecular Insights
While no dedicated DFT studies on this compound were found, computational investigations on related systems highlight the power of this method. DFT calculations were performed on Co(II) and Cu(II) complexes of 1,3-bis(benzotriazol-1-yl)-propan-2-ol to propose their probable geometries. nih.gov For one of the cobalt complexes, a stable conformer was identified through Energy Decomposition Analysis. nih.gov In contrast, a copper complex exhibited fluxional behavior, indicating that multiple conformations are energetically accessible. nih.gov
Such computational approaches could be applied to this compound to predict its stable conformations, vibrational frequencies, and electronic properties. DFT would also be invaluable in modeling its coordination to various metal ions, helping to rationalize experimental observations and predict the structures of its complexes.
Geometry Optimization and Conformational Analysis
A full geometry optimization of this compound would be performed using computational methods to determine its most stable three-dimensional structure. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this, with several rotatable bonds, a conformational analysis is crucial. This would involve systematically rotating the bonds connecting the benzotriazole groups to the propan-2-one linker to identify all possible low-energy conformers. The relative energies of these conformers would then be calculated to determine their populations at a given temperature. It is known that 2H-benzotriazoles tend to be stabilized by ring conjugation, while 1H-benzotriazoles are destabilized, a factor that would influence the preferred conformation. researchgate.net
Electronic Structure and Frontier Orbital Analysis
The electronic properties of this compound would be investigated by analyzing its molecular orbitals. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. In related benzotriazole compounds, the electronic structure has been shown to be significantly influenced by the nature and position of substituents on the benzotriazole ring system. researchgate.net
Energy Decomposition Analysis for Conformer Stability
To understand the factors governing the stability of the different conformers of this compound, an energy decomposition analysis would be necessary. This computational technique would break down the total interaction energy between the benzotriazole moieties and the propan-2-one backbone into physically meaningful components. These components typically include electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (covalent bonding and hyperconjugation). By quantifying these contributions, researchers can determine whether the preference for a particular conformer is driven by favorable electrostatic contacts, the minimization of steric clashes, or stabilizing orbital interactions.
Derivatives, Analogues, and Structural Modifications of the 1,3 Bis Benzotriazol 1 Yl Propan 2 One Core
Systematic Variations in the Propanone Linker and Substituents
The three-carbon propanone bridge connecting the two benzotriazole (B28993) rings is a key target for structural modification. Alterations to this linker can significantly influence the molecule's conformation, flexibility, and reactivity.
Research has demonstrated the synthesis of analogues where the propanone unit is varied. For example, the base-catalyzed Michael addition of 2-methylacrylamide to benzotriazole yields 3-(1H-benzotriazol-1-yl)-2-methylpropanamide. nih.gov In this derivative, a methyl group is introduced at the 2-position of the propane (B168953) chain, and the ketone is replaced by a primary amide group. nih.gov This reaction can also produce the isomeric 3-(2H-benzotriazol-2-yl)-2-methylpropanamide. nih.gov Similarly, using N,N-dimethylacrylamide as the starting material results in 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide, showcasing the introduction of a tertiary amide. nih.gov
More profound changes involve replacing the entire linker. Aromatic rings have been used to create a more rigid central scaffold. For instance, compounds such as 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene have been synthesized, where a benzene (B151609) ring serves as the central connecting unit. nih.gov The synthesis of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene represents an even more complex variation, creating a tripodal ligand structure. nih.gov These arene-based linkers are instrumental in creating precursors for benzotriazolophanes, which are macrocyclic compounds with potential applications in host-guest chemistry. nih.gov
Table 1: Examples of Variations in the Linker of Bis-heterocyclic Compounds
| Original Scaffold | Modified Linker | Resulting Compound Name | Key Structural Change | Source |
| 1,3-Bis(benzotriazol-1-yl)propan-2-one | 2-methylpropanamide | 3-(1H-benzotriazol-1-yl)-2-methylpropanamide | Ketone to amide; addition of methyl group | nih.gov |
| This compound | N,N-dimethylpropanamide | 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide | Ketone to tertiary amide | nih.gov |
| This compound | 1,3-disubstituted benzene | 1,3-Bis(1H-benzotriazol-1-ylmethyl)benzene | Propanone linker replaced by a central benzene ring | nih.gov |
| This compound | 1,3,5-trisubstituted benzene | 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene | Propanone linker replaced by a trisubstituted benzene ring | nih.gov |
Introduction of Diverse Heterocyclic Moieties onto the Central Scaffold
Replacing the benzotriazole units with other heterocyclic rings is a common strategy to tune the electronic properties and coordination capabilities of the molecule. This approach has led to the development of a wide range of analogues with different N-heterocycles.
Analogues featuring benzimidazole (B57391), a heterocycle structurally related to benzotriazole, have been reported. For example, 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane consists of two benzimidazole units connected by a simple propane linker. nih.gov Pyridyl moieties have also been incorporated, as seen in 1,3-Di(2-pyridyl)-1,3-propanedione, which features two pyridine (B92270) rings attached to a central propanedione linker. sigmaaldrich.com
Broader synthetic methods have been developed to create libraries of compounds with various azole-based heterocycles. A novel approach allows for the synthesis of unsymmetrical bis(1,3-azol-2-yl)acetonitriles, incorporating rings such as imidazole, oxazole, thiazole, and 1,3,4-thiadiazole. rsc.org These acetonitrile (B52724) derivatives can be further converted to the corresponding bis(1,3-azol-2-yl)methanes. rsc.org The synthesis of complex ligands containing both benzotriazole and other heterocycles, like the 2-methyl-imidazole group in a zinc complex, further illustrates the versatility of this scaffold in coordination chemistry. researchgate.net
Table 2: Introduction of Alternative Heterocycles
| Original Moiety | Replacing Heterocycle | Example Compound Name | Source |
| Benzotriazole | Benzimidazole | 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane | nih.gov |
| Benzotriazole | Pyridine | 1,3-Di(2-pyridyl)-1,3-propanedione | sigmaaldrich.com |
| Benzotriazole | Imidazole, Oxazole, Thiazole, etc. | Bis(1,3-azol-2-yl)acetonitriles | rsc.org |
| Benzotriazole | Imidazole (in a mixed ligand) | bis{1-[(benzotriazol-1-yl)methyl]-1-H-1,3-(2-methyl-imdazol)-κN}-dithiocyano-κN-zinc(II) | researchgate.net |
Structure-Reactivity and Structure-Function Correlations in Modified Analogues
Modifications to the core structure of this compound and its analogues directly influence their physicochemical properties, reactivity, and potential functions.
The nature of the linker and the substituents affects the molecule's solid-state architecture. For instance, the crystal structures of benzotriazolylpropanamide derivatives are heavily influenced by intermolecular forces. nih.gov Primary amides form infinite arrays through N—H⋯O and N—H⋯N hydrogen bonds, as well as π–π stacking, while tertiary amides may only form simpler π-dimers due to the absence of amide N-H donors. nih.gov
Replacing the linker with an arene core, as in bis(1H-benzotriazol-1-ylmethyl)arene compounds, creates precursors for synthesizing benzotriazolophanes, which are designed to trap anions. nih.gov Furthermore, these ligands can form metal complexes that coordinate through the N3-nitrogen of the benzotriazole ring, showing potential as catalysts. nih.gov
The electronic nature of the heterocyclic ring is also a critical factor. Studies on related systems, such as benzo[1,2-d:4,5-d′]bis( oakwoodchemical.comnih.govtsijournals.comthiadiazole), show that introducing electron-withdrawing groups like bromine atoms can enhance the electron-deficiency of the molecule. mdpi.com This modification increases the reactivity towards certain chemical transformations, such as aromatic nucleophilic substitution and cross-coupling reactions. mdpi.com While general studies indicate that benzotriazole derivatives can exhibit a range of biological activities, specific structure-activity relationship studies for this compound itself are not detailed in the provided context. researchgate.net However, the principle that N1-alkylation of benzotriazoles can lead to high protein binding affinity and various pharmacological effects underscores the importance of substitution patterns on the benzotriazole ring for potential bioactivity. tsijournals.com
Future Research Perspectives and Emerging Areas in the Chemistry of 1,3 Bis Benzotriazol 1 Yl Propan 2 One
Development of Novel Catalytic Systems Utilizing Benzotriazolyl Ligands
The benzotriazole (B28993) moiety is a well-established and versatile ligand in coordination chemistry and catalysis. nih.gov Its derivatives have been successfully employed in a variety of metal-catalyzed reactions, demonstrating their potential as cost-effective, stable, and efficient alternatives to traditional phosphine-based ligands. nih.govresearchgate.net The future development of catalytic systems based on 1,3-bis(benzotriazol-1-yl)propan-2-one and its derivatives represents a fertile ground for research.
The bidentate or potentially polydentate nature of this compound makes it an attractive candidate for forming stable chelate complexes with a range of transition metals. Research efforts could be directed towards synthesizing and characterizing novel metal complexes of this ligand with palladium, copper, nickel, and cobalt. These complexes could then be evaluated for their catalytic activity in fundamentally important organic transformations.
For instance, benzotriazole itself has proven to be an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed N-arylation and Glaser coupling reactions. researchgate.netacs.org Future studies could investigate whether complexes of this compound can offer enhanced stability, activity, or selectivity in these and other cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations. The defined backbone of the ligand could enforce specific geometries on the metal center, potentially leading to improved catalytic performance.
Furthermore, inspiration can be drawn from the development of other N-coordinating ligands, such as the tripodal tris(2-pyridylmethyl)amine (B178826) (TMPA) ligands used in copper-based catalysts for atom transfer radical polymerization (ATRP). acs.org Modifying the electronic properties of the benzotriazole rings or the propanone backbone in this compound could tune the redox potential and activity of the resulting metal catalyst. acs.org This approach could lead to the development of highly active catalysts for controlled polymerization processes or selective oxidation and reduction reactions.
Table 1: Examples of Benzotriazole Derivatives in Catalysis
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Palladium / Benzotriazole | Suzuki-Miyaura Cross-Coupling | Efficient and inexpensive phosphine-free ligand system for the synthesis of biaryls. | researchgate.net |
| Copper(I) / Benzotriazole | Glaser Coupling of Terminal Alkynes | Effective for synthesizing 1,3-dialkynes under mild, room temperature conditions. acs.org | acs.org |
| Copper(I) / Benzotriazole | N-arylation of Imidazoles | Inexpensive and efficient catalyst system for C-N bond formation. | researchgate.net |
| Copper / TMPA Ligands | Atom Transfer Radical Polymerization (ATRP) | Ligand structure can be tuned to optimize catalyst activity and control polymerization. | acs.org |
Exploration of Undiscovered Reaction Classes and Methodologies
Beyond its role as a ligand, the this compound scaffold can be envisioned as a versatile building block or reagent in novel synthetic methodologies. The benzotriazole group is an excellent leaving group, a property extensively used in synthetic organic chemistry. This opens the door to new reaction classes where the bis(benzotriazolyl)propanone structure acts as a synthetic equivalent for other functional groups.
Future research could explore the reactivity of the central ketone or the adjacent methylene (B1212753) groups. For example, enolization of the ketone could provide a nucleophilic species for various alkylation, aldol (B89426), or Michael addition reactions. The resulting products, still containing the benzotriazolyl moieties, could serve as precursors for complex heterocyclic systems after subsequent transformations.
A particularly promising area is the development of novel cycloaddition reactions. A recent study demonstrated a new synthetic route to bis(1,3-azol-2-yl)acetonitriles and their corresponding methanes via a [3+2]-dipolar cycloaddition. rsc.org This highlights the potential for developing new methodologies based on the reactivity of azole-containing scaffolds. Researchers could investigate whether this compound or its derivatives can participate as synthons in multicomponent reactions or domino reaction sequences to rapidly build molecular complexity.
The synthesis of related structures, such as 3-(1H-benzotriazol-1-yl)-2-methylpropanamide via the Michael addition of benzotriazole to acrylamides, points towards modular synthetic strategies. nih.gov Applying similar strategies to diketone structures could lead to new classes of functionalized molecules with potential applications in medicinal chemistry or materials science.
Potential Contributions to Advanced Materials Science through Coordination Polymer Design
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are at the forefront of materials science, with applications in gas storage, separation, catalysis, and sensing. The ability of this compound to act as a bridging ligand between metal centers makes it an ideal candidate for the rational design and synthesis of novel CPs. nih.gov
The two benzotriazole units can coordinate to different metal ions, leading to the formation of one-, two-, or three-dimensional polymeric networks. The geometry and flexibility of the propan-2-one linker will play a crucial role in determining the final topology and properties of the resulting material. Research in this area would involve reacting this compound with various metal salts (e.g., Zn(II), Cu(II), Co(II)) under solvothermal conditions to generate new crystalline materials.
Structurally similar bis(triazolyl) ligands have been successfully used to construct coordination polymers. For example, 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol has been used to create a one-dimensional cationic coordination polymer with zinc(II). researchgate.net In another study, 1,3-phenylenebis(1,2,4-triazol-1-yl)methanone, a ligand with a comparable bis(azolyl)ketone structure, was used to synthesize cobalt, copper, and zinc coordination polymers that were active as initiators for the ring-opening polymerization of ε-caprolactone. nih.gov This demonstrates that CPs derived from such ligands can possess functional properties, such as catalytic activity.
Table 2: Examples of Related Ligands in Coordination Polymer Synthesis
| Ligand | Metal Ion(s) | Resulting Material/Application | Reference |
|---|---|---|---|
| 1,3-Phenylenebis(1,2,4-triazol-1-yl)methanone | Co(II), Cu(II), Zn(II) | Coordination polymers that act as initiators for the ring-opening polymerization of ε-caprolactone. | nih.gov |
| 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | Zn(II) | One-dimensional cationic macrocyclic chain coordination polymer. | researchgate.net |
| 1,3-Bis(1H-benzotriazol-1-ylmethyl)benzene | - | Considered for the development of coordination polymers and organometallic frameworks. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Bis(benzotriazol-1-yl)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling benzotriazole derivatives with a propanone backbone under nucleophilic substitution or condensation reactions. For example, analogous methods use propargyl bromide in the presence of tetra--butylammonium bromide as a phase-transfer catalyst (PTC) to achieve regioselectivity . Optimization includes:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of ionic intermediates.
- Catalyst screening : PTCs or mild bases (e.g., KCO) improve yields by facilitating deprotonation of benzotriazole.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation ( Å) and φ/ω scans .
- Refinement : SHELXL (part of the SHELX suite) is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check data-to-parameter ratios (>6:1) and R-factors (<0.08 for ) to ensure reliability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR/Raman spectroscopy : Identify benzotriazole C=N stretching (~1600 cm) and ketone C=O (~1700 cm) bands. Compare with group frequency charts for inorganic coordination compounds if metal complexes are formed .
- NMR : H NMR reveals proton environments (e.g., benzotriazole aromatic protons at δ 7.5–8.5 ppm; propanone methyl groups at δ 2.1–2.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at 269.28 for CHFNO analogs) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in coordination chemistry?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model ligand-metal interactions. For Co(II) and Cu(II) complexes, optimize geometries at the B3LYP/6-31G(d) level and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron transfer tendencies .
- Charge distribution analysis : Natural Bond Orbital (NBO) analysis identifies electron-rich benzotriazole nitrogen atoms as binding sites for metal ions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. inert behavior)?
- Methodological Answer :
- Bioassay standardization : Compare MIC (Minimum Inhibitory Concentration) values against Candida species under identical conditions (e.g., RPMI-1640 medium, 48-hour incubation) .
- Structural analogs : Test halogen-substituted derivatives (e.g., 4-chloro or fluoromethoxy variants) to isolate electronic effects on bioactivity .
- Synergistic studies : Combine with fluconazole to evaluate resistance reversal via checkerboard assays .
Q. How does the compound’s stereoelectronic profile influence its performance in catalytic applications?
- Methodological Answer :
- X-ray crystallography : Correlate bond lengths (e.g., C-N in benzotriazole rings) with catalytic activity in cross-coupling reactions.
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials linked to ligand-assisted electron transfer in metal complexes .
Data Analysis & Experimental Design
Q. How to design experiments to study the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated stability testing : Incubate solutions at pH 2–12 (37°C, 72 hours) and analyze via HPLC for degradation products.
- Thermogravimetric analysis (TGA) : Monitor mass loss at 25–300°C to determine thermal decomposition thresholds .
Q. What statistical approaches are recommended for analyzing crystallographic data discrepancies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
